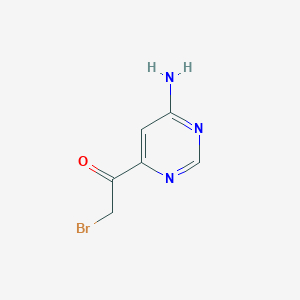
1-(6-Aminopyrimidin-4-yl)-2-bromoethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(6-Aminopyrimidin-4-yl)-2-bromoethanone, also known as APE, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a derivative of pyrimidine and is commonly used as a reagent in various chemical reactions.
Mechanism Of Action
The mechanism of action of 1-(6-Aminopyrimidin-4-yl)-2-bromoethanone is not well understood. However, it is believed that 1-(6-Aminopyrimidin-4-yl)-2-bromoethanone acts as a nucleophile and reacts with electrophilic molecules. This reaction leads to the formation of covalent bonds between 1-(6-Aminopyrimidin-4-yl)-2-bromoethanone and the target molecule. The covalent bond formation is irreversible and can lead to the inhibition of enzymatic activity.
Biochemical And Physiological Effects
1-(6-Aminopyrimidin-4-yl)-2-bromoethanone has been shown to have biochemical and physiological effects on cells. It has been reported to induce apoptosis in cancer cells and inhibit the growth of tumors in animal models. 1-(6-Aminopyrimidin-4-yl)-2-bromoethanone has also been shown to inhibit the activity of certain enzymes, including proteases and kinases.
Advantages And Limitations For Lab Experiments
1-(6-Aminopyrimidin-4-yl)-2-bromoethanone has several advantages for use in lab experiments. It is a relatively simple compound to synthesize and can be obtained in high yield. 1-(6-Aminopyrimidin-4-yl)-2-bromoethanone is also stable under a wide range of conditions, making it suitable for use in various chemical reactions.
One limitation of 1-(6-Aminopyrimidin-4-yl)-2-bromoethanone is its potential toxicity. It has been reported to be toxic to cells at high concentrations, which can limit its use in certain experiments. Additionally, 1-(6-Aminopyrimidin-4-yl)-2-bromoethanone is not very soluble in water, which can make it difficult to work with in aqueous solutions.
Future Directions
There are several future directions for research on 1-(6-Aminopyrimidin-4-yl)-2-bromoethanone. One area of interest is the development of new drugs based on 1-(6-Aminopyrimidin-4-yl)-2-bromoethanone. Researchers are exploring the potential of 1-(6-Aminopyrimidin-4-yl)-2-bromoethanone derivatives as anticancer agents and other therapeutics.
Another area of interest is the use of 1-(6-Aminopyrimidin-4-yl)-2-bromoethanone as a reagent in new chemical reactions. Researchers are exploring the potential of 1-(6-Aminopyrimidin-4-yl)-2-bromoethanone in the synthesis of new pyrimidine derivatives and other compounds.
Conclusion
In conclusion, 1-(6-Aminopyrimidin-4-yl)-2-bromoethanone is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a relatively simple compound to synthesize and has been used as a reagent in various chemical reactions. 1-(6-Aminopyrimidin-4-yl)-2-bromoethanone has also been shown to have biochemical and physiological effects on cells and has potential applications in the development of new drugs. While there are limitations to the use of 1-(6-Aminopyrimidin-4-yl)-2-bromoethanone in lab experiments, there are several future directions for research on this compound.
Synthesis Methods
The synthesis of 1-(6-Aminopyrimidin-4-yl)-2-bromoethanone involves the reaction of 6-aminopyrimidine with 2-bromoacetyl bromide in the presence of a base such as potassium carbonate. The reaction takes place at room temperature and the product is obtained in high yield after purification. The synthesis of 1-(6-Aminopyrimidin-4-yl)-2-bromoethanone is relatively simple and can be carried out in a laboratory setting.
Scientific Research Applications
1-(6-Aminopyrimidin-4-yl)-2-bromoethanone has been extensively studied for its potential applications in scientific research. It has been used as a reagent in various chemical reactions, including the synthesis of pyrimidine derivatives and the preparation of fluorescent probes. 1-(6-Aminopyrimidin-4-yl)-2-bromoethanone has also been used in the development of new drugs for the treatment of cancer and other diseases.
properties
CAS RN |
117053-51-7 |
|---|---|
Product Name |
1-(6-Aminopyrimidin-4-yl)-2-bromoethanone |
Molecular Formula |
C6H6BrN3O |
Molecular Weight |
216.04 g/mol |
IUPAC Name |
1-(6-aminopyrimidin-4-yl)-2-bromoethanone |
InChI |
InChI=1S/C6H6BrN3O/c7-2-5(11)4-1-6(8)10-3-9-4/h1,3H,2H2,(H2,8,9,10) |
InChI Key |
ADJKQNJIWYGIJV-UHFFFAOYSA-N |
SMILES |
C1=C(N=CN=C1N)C(=O)CBr |
Canonical SMILES |
C1=C(N=CN=C1N)C(=O)CBr |
synonyms |
Ethanone, 1-(6-amino-4-pyrimidinyl)-2-bromo- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



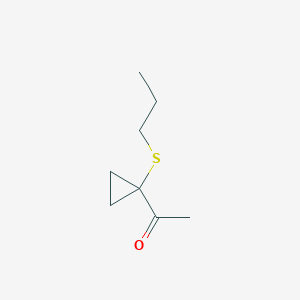

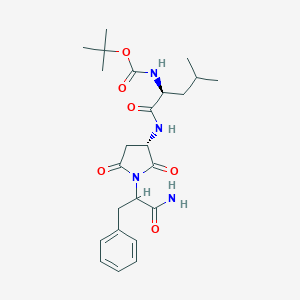
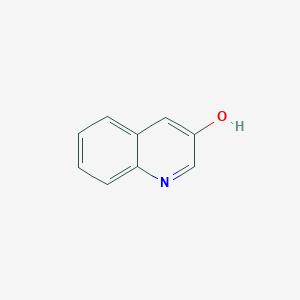
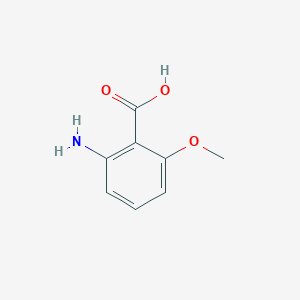
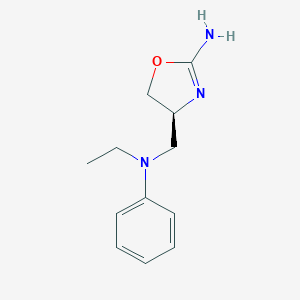
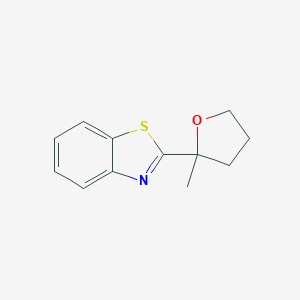
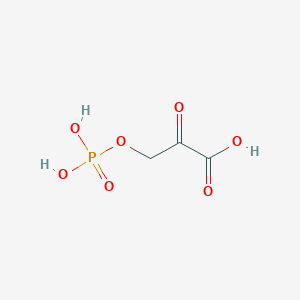
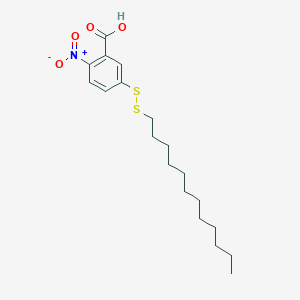
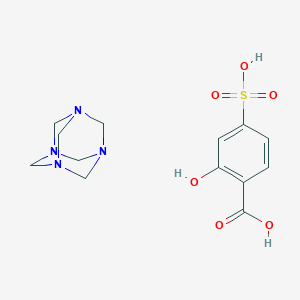
![1-[(Pyrrolidin-1-yl)methyl]piperazine](/img/structure/B51765.png)
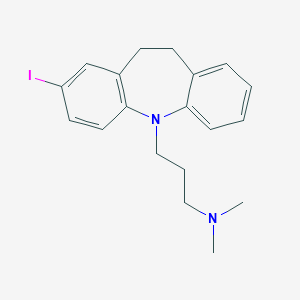
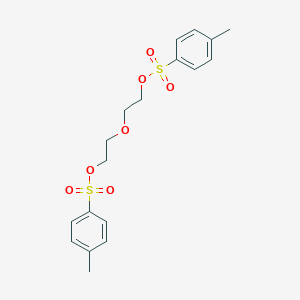
![1,2-Benzenediol, 3-fluoro-4-[1-hydroxy-2-(methylamino)ethyl]-, (R)-(9CI)](/img/structure/B51771.png)